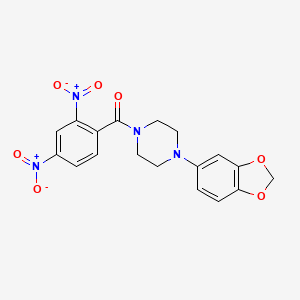![molecular formula C25H17NO2 B5152537 N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide, also known as DBF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a small molecule that has been found to possess unique properties that make it an attractive candidate for use in various research fields. In
Mecanismo De Acción
The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has also been found to inhibit the activity of certain enzymes and proteins that are involved in angiogenesis, which is the formation of new blood vessels. This suggests that N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is its small size, which makes it easy to synthesize and modify. N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide. One area of interest is the development of new drugs based on the N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide scaffold. Researchers are also interested in exploring the potential applications of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide in the treatment of neurodegenerative diseases and other conditions that involve abnormal angiogenesis. Additionally, more research is needed to fully understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide and its potential interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to have potential applications in cancer research, neuroscience, and drug discovery. The synthesis of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2-aminobiphenyl in the presence of a coupling agent such as DCC and DMAP. N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. While there are limitations to working with N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide, its small size and relative stability make it an attractive candidate for use in various research fields. There are also several future directions for research on N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide, including the development of new drugs and further exploration of its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2-aminobiphenyl in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain pure N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been used as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
N-dibenzofuran-3-yl-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO2/c27-25(22-12-5-4-10-19(22)17-8-2-1-3-9-17)26-18-14-15-21-20-11-6-7-13-23(20)28-24(21)16-18/h1-16H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLEGPMQRDPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dibenzofuran-3-yl-2-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)

![3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)

![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)